molecular formula C4H3N3O B2930854 4-Methyl-1,2,5-oxadiazole-3-carbonitrile CAS No. 10349-10-7

4-Methyl-1,2,5-oxadiazole-3-carbonitrile

Cat. No. B2930854
CAS RN: 10349-10-7
M. Wt: 109.088
InChI Key: BHBTZHIYPVUJPF-UHFFFAOYSA-N
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Description

4-Methyl-1,2,5-oxadiazole-3-carbonitrile is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms . They are known for their versatility in drug discovery .


Synthesis Analysis

The synthesis of 4-Methyl-1,2,5-oxadiazole-3-carbonitrile involves the reaction with hydroxylamine to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime . This compound is a useful starting compound in the synthesis of 3-(1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazoles .


Chemical Reactions Analysis

4-Methyl-1,2,5-oxadiazole-3-carbonitrile reacts with hydroxylamine to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime . This reaction is a key step in the synthesis of 3-(1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazoles .

Scientific Research Applications

Medicinal Chemistry: Anti-Infective Agents

4-Methyl-1,2,5-oxadiazole-3-carbonitrile has been utilized in the synthesis of diversely substituted 1,2,4-oxadiazoles, which exhibit significant anti-infective properties. These compounds have shown activity against a range of pathogens, including bacteria, viruses, and protozoa . The ability to dock with the cysteine protease cruzain of Trypanosoma cruzi suggests potential use in treating Chagas disease .

Material Science: High-Energy Materials

The compound serves as a precursor in the synthesis of oxadiazole derivatives, which are of interest in material science due to their energetic behavior. These derivatives can be used as high-energy materials with applications ranging from propellants to explosives .

Drug Discovery: Pharmaceutical Intermediates

In drug discovery, 4-Methyl-1,2,5-oxadiazole-3-carbonitrile is a key intermediate for the synthesis of various pharmaceutical compounds. Its reaction with hydroxylamine forms a carboxamidoxime, which is a starting point for creating oxadiazole derivatives with potential therapeutic effects .

Organic Chemistry: Synthesis of Heterocyclic Compounds

This compound is instrumental in organic synthesis, particularly in creating heterocyclic compounds. It reacts with hydroxylamine to produce carboxamidoxime, which is further used to synthesize 1,2,4-oxadiazoles, a core structure in many pharmacologically active molecules .

Biochemistry: Molecular Docking Studies

4-Methyl-1,2,5-oxadiazole-3-carbonitrile derivatives have been studied for their interactions with biological targets through molecular docking. This helps in understanding the mode of action of potential drugs at the molecular level .

Synthetic Chemistry: Creation of Energetic Salts

The compound’s derivatives are used in the synthesis of energetic salts. These salts have applications in creating nitrogen-rich cations for high-energy materials, which are crucial in various industrial and military applications .

Future Directions

Oxadiazoles, including 4-Methyl-1,2,5-oxadiazole-3-carbonitrile, have potential for further refinement as anti-infective agents . The synthesis of nitrogen- and oxygen-containing scaffolds, such as oxadiazoles, has gained momentum due to their versatility in the arsenal of drug discovery .

Mechanism of Action

Target of Action

Oxadiazoles, a class of compounds to which it belongs, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets can vary depending on the specific derivative and its functional groups.

Mode of Action

It is known that this compound reacts with hydroxylamine to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime . This product is a useful starting compound in the synthesis of 3-(1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazoles . The interaction with its targets and the resulting changes would depend on the specific biochemical context.

Biochemical Pathways

Oxadiazoles have been reported to have anti-infective properties , suggesting they may interact with pathways related to microbial growth and proliferation

Result of Action

Given its role in the synthesis of 3-(1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazoles , it may contribute to the biological activities of these compounds.

properties

IUPAC Name

4-methyl-1,2,5-oxadiazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O/c1-3-4(2-5)7-8-6-3/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBTZHIYPVUJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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